![molecular formula C18H14O2 B592917 (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol CAS No. 193892-33-0](/img/structure/B592917.png)
(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol
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Overview
Description
“(1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol” is a compound that belongs to the chemical family of Phenols . It is purified from the rhizomes of Musa acuminata . The compound appears as a powder .
Molecular Structure Analysis
The molecular formula of this compound is C18H14O2 . Its molecular weight is 262.31 . The IUPAC name is “(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol” and its InChI is InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13 (11-5-2-1-3-6-11)16 (15 (12)14)18 (17)20/h1-10,17-20H/t17-,18+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Conjugated Organic Polymers
Research on conjugated polymers derived from triple-bond containing building blocks, such as polyacetylenes, poly(p-phenyleneethynylenes), and polydiacetylenes, has shown significant interest due to their electronic and photoconduction properties. These materials are explored for their light-harvesting efficiency and potential applications in optical and electronic devices due to their extraordinary optical and electronic properties (Li & Li, 2008).
Biochemical Production and Purification
The biochemical production and purification of chemicals like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications, focus on the challenges and innovations in downstream processing. These processes are critical for reducing costs and improving the efficiency of microbial production in biotechnology (Xiu & Zeng, 2008).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are utilized for the degradation of recalcitrant compounds like acetaminophen in aqueous mediums. This research area explores the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways, highlighting the importance of AOPs in environmental remediation (Qutob et al., 2022).
Synthesis of Organic Compounds
The synthesis of organic compounds like 1,3-dihydroxynaphthalene explores various methods, including photocatalytic oxidation and cyclization, demonstrating the versatility and eco-friendly approaches in organic synthesis. Such research underlines the continuous effort in finding efficient and sustainable methods for producing organic compounds (You-lan, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
(1R,2S)-3-phenyl-1,2-dihydroacenaphthylene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-14-8-4-7-12-9-10-13(11-5-2-1-3-6-11)16(15(12)14)18(17)20/h1-10,17-20H/t17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNGMUBGJNCBDO-MSOLQXFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(C4=CC=CC(=C43)C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3[C@@H]([C@@H](C4=CC=CC(=C43)C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60773122 |
Source
|
Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
193892-33-0 |
Source
|
Record name | (1R,2S)-3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60773122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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